4-chloropyridine-2-carbonyl Chloride

Description

Significance in Synthetic Chemistry

The significance of 4-chloropyridine-2-carbonyl chloride in synthetic chemistry is substantial, owing to its role as a versatile bifunctional reagent. The acyl chloride group is highly susceptible to nucleophilic attack, making it an excellent precursor for the formation of amides, esters, and thioesters through reactions with amines, alcohols, and thiols, respectively. This reactivity is fundamental in peptide synthesis and for linking different molecular fragments.

Furthermore, the chlorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups at this position, further expanding its synthetic utility. This dual reactivity enables chemists to use the compound in multi-step syntheses to create complex heterocyclic systems and to perform structure-activity relationship (SAR) studies in medicinal chemistry.

A prominent example of its application is in the synthesis of sorafenib (B1663141) analogs. Sorafenib is a multi-kinase inhibitor drug used in cancer therapy. In the synthesis of these analogs, this compound is a key starting material, first reacting via its acyl chloride group to form an amide, followed by subsequent reactions at the 4-chloro position to build the final complex molecule. This role underscores its importance as a critical intermediate in the development of pharmaceutically active compounds.

Scope of Academic Inquiry

The academic and industrial research applications for this compound are diverse, primarily focusing on the synthesis of novel, biologically active compounds. Its use is extensively documented in medicinal chemistry, agrochemical science, and materials science.

In medicinal chemistry, research focuses on utilizing this compound as a scaffold for the development of new therapeutic agents. It is a key intermediate in synthesizing derivatives of established drugs, such as the anti-cancer agent Sorafenib, with studies showing that the resulting compounds exhibit significant antiproliferative activity against various tumor cell lines.

In the field of agrochemicals, it serves as an intermediate for creating new pesticides, herbicides, and fungicides designed to protect crops. google.comchemimpex.com The pyridine moiety is a common feature in many agrochemical products, and this compound provides a convenient route to synthesize new derivatives with potentially improved efficacy and environmental profiles.

Beyond these areas, this compound is also explored in the development of novel metal complexes. These complexes can have applications in catalysis and materials science, where the pyridine-based ligand, derived from the starting compound, can influence the catalytic activity or physical properties of the resulting material.

Table 2: Overview of Research Applications for this compound

| Field of Research | Specific Application | Research Outcome |

| Medicinal Chemistry | Synthesis of Sorafenib analogs and other kinase inhibitors. | Development of novel compounds with significant antiproliferative activity against cancer cell lines. |

| Agrochemicals | Intermediate in the formulation of pesticides and herbicides. google.com | Creation of new crop protection agents. google.comchemimpex.com |

| Organic Chemistry | Building block for complex heterocyclic systems. | Synthesis of a wide range of pyridine derivatives with diverse industrial applications. |

| Materials Science | Intermediate for the development of metal complexes. | Creation of new materials for potential use in catalysis. |

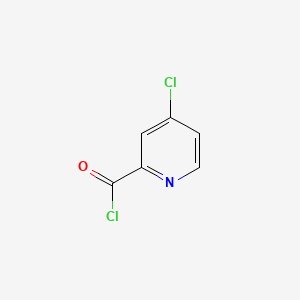

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNFLRGZHGUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454969 | |

| Record name | 4-chloropyridine-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-66-6 | |

| Record name | 4-chloropyridine-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloropyridine 2 Carbonyl Chloride

Established Reaction Pathways

Established methods for synthesizing 4-chloropyridine-2-carbonyl chloride rely on robust and well-documented chlorination reactions. These pathways are foundational in the industrial production of this key intermediate.

A primary and widely recognized method for producing this compound is the reaction of a pyridine-2-carboxylic acid derivative with thionyl chloride (SOCl₂). google.com This reaction converts the carboxylic acid group into a more reactive acid chloride. libretexts.org The process typically involves heating the pyridine-2-carboxylic acid with thionyl chloride, often in the presence of a catalyst, to facilitate the transformation. google.comguidechem.com For instance, pyridine-2-carboxylic acid can be added in portions to a solution of thionyl chloride, sometimes with a catalytic amount of N,N-Dimethylformamide (DMF), and heated to reflux for several hours. guidechem.com Upon completion, the excess thionyl chloride is removed, often by distillation or by dilution with a solvent like toluene (B28343) followed by concentration, to yield the crude this compound. guidechem.com This product is often used in subsequent steps without further purification. guidechem.com

An alternative synthetic route involves the deoxygenative chlorination of pyridine (B92270) N-oxides. This transformation is a key step in certain multi-step syntheses. For example, a method for the multigram-scale preparation of 4-chloropyridine-2,6-dicarbonyl dichloride utilizes the deoxygenative chlorination of the corresponding pyridine N-oxide with oxalyl chloride. researchgate.net This approach highlights the utility of N-oxides as precursors for creating chlorinated pyridine derivatives. While direct synthesis of this compound from its corresponding N-oxide is less commonly detailed, the principle is established in pyridine chemistry. The reaction of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride or thionyl chloride can lead to chlorination at the 2- or 4-position of the pyridine ring, alongside the removal of the N-oxide oxygen.

Catalytic Approaches in Synthesis

Catalysts play a crucial role in enhancing the efficiency, yield, and purity of this compound synthesis. Specific catalysts can steer the reaction towards the desired product while minimizing the formation of impurities.

The use of bromine as a catalyst in the reaction between a pyridine-2-carboxylic acid derivative and thionyl chloride has been shown to be highly effective for obtaining this compound with high purity and yield. google.com This method is considered industrially advantageous. google.com In a typical procedure, after an initial reaction, thionyl chloride and a catalytic amount of bromine (e.g., 0.2 times the mole of the raw material) are added, and the mixture is heated. google.com The presence of bromine facilitates the chlorination process efficiently. google.com Research has demonstrated that using 0.01 to 1.0 mol of bromine per 1 mol of the pyridine-2-carboxylic acid compound is an effective range. google.com

N,N-Dimethylformamide (DMF) is a commonly used catalyst for the conversion of carboxylic acids to acid chlorides using thionyl chloride. google.comguidechem.com In this context, DMF reacts with thionyl chloride to form a Vilsmeier reagent-type compound, which is a highly reactive species that facilitates the chlorination of the carboxylic acid. google.com The procedure often involves adding anhydrous DMF dropwise to thionyl chloride before introducing the pyridine-2-carboxylic acid. guidechem.com The mixture is then heated to reflux, typically for several hours, to complete the reaction. guidechem.com While effective, the use of DMF as a catalyst in this synthesis can sometimes lead to lower yields and higher levels of impurities compared to other catalytic systems. google.com

Optimization of Synthetic Conditions

Optimizing synthetic conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts, such as the 4,5-dichloro compound. google.com Comparative studies have shown that the choice of catalyst has a significant impact on the reaction outcome.

When bromine is used as a catalyst in the reaction of pyridine-2-carboxylic acid with thionyl chloride, the production rate of the desired product is notably high, with a comparatively low formation of the 4,5-dichloro impurity. In one example, using bromine as a catalyst at 85°C for 3 hours resulted in an 82.4% production rate of the target molecule and only a 3.7% formation rate of the dichloro impurity. google.com

In contrast, when N,N-dimethylformamide (DMF) is used alone as a catalyst under similar conditions (85°C for 3 hours), the production rate was significantly lower at 49.7%, with a higher impurity formation rate of 6.0%. google.com A combination of sodium bromide and DMF as catalysts showed an improved production rate of 76.3% over 6.5 hours, but the impurity level remained higher at 6.2% compared to using bromine alone. google.com

The reaction time typically ranges from 3 to 7 hours, depending on factors such as the presence of a solvent, the type of solvent, the amount of catalyst, and the reaction temperature. google.com These findings suggest that for this specific transformation, bromine is a more efficient catalyst than DMF, leading to higher yields and purity in a shorter reaction time. google.com

Table 1: Comparison of Catalytic Conditions for Synthesis

| Catalyst | Reactants | Temperature (°C) | Time (h) | Product Yield (%) | Impurity (4,5-dichloro) Yield (%) |

|---|---|---|---|---|---|

| Bromine | Pyridine-2-carboxylic acid, Thionyl Chloride | 85 | 3 | 82.4 | 3.7 |

| N,N-Dimethylformamide | Pyridine-2-carboxylic acid hydrobromide, Thionyl Chloride | 85 | 3 | 49.7 | 6.0 |

| Sodium Bromide / N,N-Dimethylformamide | Pyridine-2-carboxylic acid, Thionyl Chloride | 85 | 6.5 | 76.3 | 6.2 |

Temperature and Reaction Time Parameters

Control of temperature and reaction duration is critical for maximizing yield and minimizing side reactions. Methodologies report an initial controlled addition of reagents, followed by a prolonged period of heating.

One established laboratory procedure involves the slow addition of thionyl chloride (SOCl₂) to anhydrous N,N-dimethylformamide (DMF), maintaining the reaction temperature between 40-50°C. guidechem.com Following the addition of pyridine-2-carboxylic acid, the mixture is heated to reflux for 16 hours. guidechem.com

For industrial-scale synthesis, different parameters have been documented. A common approach involves heating the reaction mixture to 85°C, with reaction times varying significantly based on the specific catalysts and reagents used, typically ranging from 3 to 12 hours. google.com For instance, when bromine is employed as a catalyst, reactions at 85°C have been completed in as little as 3 to 4 hours. google.com

Reaction Condition Parameters

| Stage | Temperature | Duration | Scale/Catalyst | Source |

|---|---|---|---|---|

| Initial Addition | 40-50°C | ~30 minutes | Laboratory / DMF | guidechem.com |

| Reflux | Reflux | 16 hours | Laboratory / DMF | guidechem.com |

| Reaction | 85°C | 3 hours | Industrial / Bromine Catalyst | google.com |

| Reaction | 85°C | 4 hours | Industrial / Bromine Catalyst | google.com |

| Reaction | 85°C | 6.5 hours | Industrial / Sodium Bromide & DMF | google.com |

| Reaction | 85°C | 12 hours | Industrial / DMF | google.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent and catalytic additives plays a pivotal role in the synthesis of this compound. In many preparations, thionyl chloride is used in large excess, serving as both the chlorinating reagent and the reaction solvent. google.comguidechem.com

N,N-dimethylformamide (DMF): Anhydrous DMF is frequently used in catalytic amounts. guidechem.com It facilitates the reaction between the carboxylic acid and thionyl chloride. google.comguidechem.com

Toluene: This solvent is not typically used during the primary reaction but is integral to the workup process. It is used to dilute the reaction mixture after cooling and to aid in the removal of excess thionyl chloride through repeated concentration steps. guidechem.com

Acetonitrile (B52724): In some industrial processes, acetonitrile is used as an initial solvent to slurry the starting material with thionyl chloride. It is subsequently distilled off under reduced pressure before the main reaction is heated to completion. google.com

Solvents and Their Roles

| Solvent/Additive | Role | Source |

|---|---|---|

| Thionyl Chloride (excess) | Reagent and Solvent | google.comguidechem.com |

| N,N-dimethylformamide (DMF) | Catalyst | google.comguidechem.com |

| Toluene | Workup and Purification | guidechem.com |

| Acetonitrile | Initial Reaction Solvent (removed before completion) | google.com |

Purification Techniques for Target Compound Isolation

The isolation of this compound from the crude reaction mixture involves several key steps designed to remove excess reagents and byproducts. The target compound is often used in subsequent steps without high-level purification. guidechem.com

The typical isolation procedure begins after the reaction is complete and the mixture has cooled to room temperature. guidechem.com The mixture is diluted with a solvent such as toluene and then concentrated under vacuum. guidechem.com This process is often repeated multiple times to ensure the thorough removal of volatile components, particularly the excess thionyl chloride. guidechem.com The resulting dry residue is then washed with toluene and dried under reduced pressure to yield the final product. guidechem.com

Industrial Scale Synthesis Considerations

Transitioning the synthesis of this compound to an industrial scale requires a focus on methods that are efficient, cost-effective, and yield a product of high purity.

High Purity and Yield Attainment

Achieving high purity and yield is a primary objective in industrial production. google.com While laboratory methods can produce good yields, such as 79% in one documented procedure, industrial methods seek to optimize this further. google.comguidechem.com A significant advancement for industrial synthesis is the use of bromine as a catalyst in the reaction between pyridine-2-carboxylic acid and thionyl chloride. google.com This catalytic approach has been shown to efficiently produce this compound at both high purity and high yield, making it an industrially advantageous method. google.com Reported production rates using this method have reached as high as 89.3%. google.com

Minimization of Impurity Formation

A key challenge in the synthesis is the formation of unwanted byproducts, notably the 4,5-dichloro isomer. google.com The choice of catalyst directly impacts the level of this impurity. Research indicates that using bromine as a catalyst can effectively control the formation of the 4,5-dichloro compound, with levels reported to be as low as 2.3%. google.com In contrast, syntheses using other catalytic systems, such as sodium bromide with DMF, have shown higher levels of this impurity, reaching over 6%. google.com

Effect of Catalyst on Impurity Formation

| Catalyst System | Yield of Target Product | 4,5-dichloro Impurity Level | Source |

|---|---|---|---|

| Bromine | 89.3% | 2.3% | google.com |

| Bromine | 88.0% | 5.0% | google.com |

| Bromine | 82.4% | 3.7% | google.com |

| N,N-dimethylformamide (DMF) | 53.7% | 2.7% | google.com |

| Sodium Bromide & DMF | 76.3% | 6.2% | google.com |

Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactionschemimpex.comresearchgate.net

The most characteristic reaction of 4-chloropyridine-2-carbonyl chloride is nucleophilic acyl substitution. In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and resulting in a new acyl compound. libretexts.orgmasterorganicchemistry.com

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction, often referred to as acylation of an amine, typically proceeds rapidly at room temperature in aprotic solvents and in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. wikipedia.orgfishersci.it For instance, it is used as an intermediate in the synthesis of 4-Chloropyridine-2-carboxamide (B108429) by reaction with ammonia (B1221849). guidechem.com

Table 1: Examples of Amidation Reactions

| Amine Nucleophile | Base | Product |

|---|---|---|

| Ammonia (NH₃) | Not specified | 4-chloropyridine-2-carboxamide guidechem.com |

| Methylamine (MeNH₂) | Not specified | N-methyl-4-chloropyridine-2-carboxamide guidechem.com |

This table is illustrative and based on typical amidation reactions for this class of compound.

The reaction of this compound with alcohols, a process known as alcoholysis, yields esters. These reactions are often vigorous and occur at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk The process is a common method for synthesizing esters from acyl chlorides. google.com For example, when a small amount of the reaction solution used to produce the acyl chloride is added to methanol, it is converted to methyl 4-chloropyridine-2-carboxylate for analysis, demonstrating the ease of this esterification. google.com

Table 2: Example of Esterification Reaction

| Alcohol Nucleophile | Conditions | Product |

|---|---|---|

| Methanol | Room Temperature | Methyl 4-chloropyridine-2-carboxylate google.com |

This table includes a specific example and a general representative reaction.

Beyond amides and esters, this compound can react with other nucleophiles to form a variety of acyl compounds. A notable example is its reaction with a carboxylate salt, which results in the formation of an acid anhydride (B1165640) through a nucleophilic acyl substitution pathway. uomustansiriyah.edu.iq This highlights its utility as a precursor for various derivatives. chemimpex.com

Role as an Acylating Reagent in Organic Synthesis

Due to the high reactivity of the acyl chloride group, this compound serves as an effective acylating reagent. chemimpex.com It is employed to introduce the 4-chloropyridine-2-carbonyl moiety into various molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the pyridine ring structure is a common feature. chemimpex.comgoogle.com The compound acts as an essential building block, facilitating the construction of more complex, biologically active molecules. chemimpex.com

Mechanistic Insights into Reactions

The reactions involving this compound are governed by the principles of carbonyl chemistry, specifically the nucleophilic attack on the electrophilic carbonyl carbon. youtube.com The stability of the tetrahedral intermediate and the ability of the chloride to function as a good leaving group are key factors driving these reactions forward. libretexts.org

The generally accepted mechanism for nucleophilic acyl substitution on this compound is the addition-elimination pathway. masterorganicchemistry.com

Step 1: Nucleophilic Addition A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion (Cl⁻) is expelled as the leaving group. Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid. byjus.com

The presence of the pyridine ring influences the reactivity. The nitrogen atom in the ring is electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to a non-aromatic acyl chloride. askfilo.com In some cases, particularly with amine nucleophiles like pyridine, the reaction can be catalyzed. The catalyst activates the acyl chloride by forming a highly reactive quaternary acylammonium salt intermediate, which is then more susceptible to attack by other nucleophiles. wikipedia.org

Intermediate Species in Reaction Pathways

The reactions of this compound with nucleophiles are proposed to proceed through the formation of a tetrahedral intermediate. This intermediate is a transient species where the hybridization of the carbonyl carbon changes from sp² to sp³, accommodating the incoming nucleophile.

The general mechanism for nucleophilic acyl substitution involves the initial attack of a nucleophile on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is characterized by a negatively charged oxygen atom. The stability of this intermediate is a crucial factor in determining the reaction pathway. The presence of the electron-withdrawing pyridine ring is expected to influence the stability of this intermediate.

The tetrahedral intermediate can then collapse by expelling the chloride ion, which is a good leaving group, to yield the final substitution product. This two-step addition-elimination mechanism is a common pathway for reactions of acyl chlorides.

Alternatively, some nucleophilic substitution reactions at the carbonyl carbon can proceed through a concerted S(N)2-like mechanism, avoiding a distinct tetrahedral intermediate. In such cases, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. Computational studies on simpler acyl chlorides have suggested that the existence of a stable tetrahedral intermediate can depend on the nature of the nucleophile and the solvent.

For this compound, another potential intermediate species is an acyl-pyridinium ion. This can be formed by the intramolecular reaction of the carbonyl group with the pyridine nitrogen. However, the formation and involvement of such species in the reaction pathways of this compound have not been extensively documented in the available literature.

Kinetics and Thermodynamics of Reactivity

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, the reactivity of this compound can be inferred from the general principles of nucleophilic acyl substitution and the known electronic effects of its constituent parts.

The rate of reaction of this compound with nucleophiles is expected to be high, characteristic of acyl chlorides. The presence of the electron-withdrawing chlorine atom on the pyridine ring, in addition to the inherent reactivity of the acyl chloride group, likely enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

It is important to note that while these general principles provide a framework for understanding the reactivity of this compound, specific kinetic and thermodynamic parameters would require dedicated experimental studies. Such studies would involve measuring reaction rates under various conditions and determining the activation energies and thermodynamic state functions for the reactions.

Derivatives and Analogs of 4 Chloropyridine 2 Carbonyl Chloride

Synthesis of Related Pyridine (B92270) Carbonyl Chlorides

The structural motif of a chlorinated pyridine ring with one or more carbonyl chloride groups is shared by several important chemical building blocks.

A scalable, two-step synthesis for 4-chloropyridine-2,6-dicarbonyl dichloride has been developed, making this versatile building block more accessible for applications in organometallic, supramolecular, and dendrimer chemistry. thieme-connect.com The process begins with the readily available pyridine-2,6-dicarboxylic acid.

The initial step involves the sodium tungstate-catalyzed oxidation of pyridine-2,6-dicarboxylic acid with 30% aqueous hydrogen peroxide to produce 2,6-dicarboxypyridine 1-oxide in good yield. thieme-connect.com The subsequent and key transformation is the deoxygenative chlorination of this N-oxide intermediate. thieme-connect.comresearchgate.net Treating the 2,6-dicarboxypyridine 1-oxide with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at low temperatures affords 4-chloropyridine-2,6-dicarbonyl dichloride in near-quantitative yield. thieme-connect.com The use of oxalyl chloride and catalytic DMF at -10 °C is crucial for the success of the reaction; other chlorinating agents like thionyl chloride, phosphorus pentachloride, or phosphorus trichloride (B1173362) lead to undesired byproducts. thieme-connect.com

Table 1: Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride

| Step | Starting Material | Reagents | Product | Yield |

| 1. Oxidation | Pyridine-2,6-dicarboxylic acid | 30% H₂O₂, Na₂WO₄ | 2,6-Dicarboxypyridine 1-oxide | 56% |

| 2. Chlorination | 2,6-Dicarboxypyridine 1-oxide | Oxalyl chloride, cat. DMF | 4-Chloropyridine-2,6-dicarbonyl dichloride | 99% |

The isomeric compound, 2-chloropyridine-4-carbonyl chloride, also known as 2-chloroisonicotinoyl chloride, is another important derivative. sigmaaldrich.com It serves as an intermediate in the preparation of insecticides. chemicalbook.comchemdad.com The synthesis of this compound is achieved through a direct reaction of its corresponding carboxylic acid with a chlorinating agent.

A common laboratory preparation involves heating a solution of 2-chloroisonicotinic acid (also known as 2-chloro-4-pyridinecarboxylic acid) in thionyl chloride. chemicalbook.com The reaction proceeds at 80 °C for several hours, after which the excess thionyl chloride is removed under vacuum to yield the desired product, 2-chloropyridine-4-carbonyl chloride. chemicalbook.com

Table 2: Synthesis of 2-Chloropyridine-4-carbonyl Chloride

| Starting Material | Reagent | Temperature | Duration | Product |

| 2-Chloroisonicotinic acid | Thionyl chloride (SOCl₂) | 80 °C | 3 hours | 2-Chloropyridine-4-carbonyl chloride |

Transformations to Other Organic Compounds

The primary reactivity of 4-chloropyridine-2-carbonyl chloride involves nucleophilic acyl substitution at the carbonyl chloride function, allowing for the introduction of the 4-chloropyridin-2-oyl group into various molecules.

This compound is a key intermediate for synthesizing more complex organochlorine compounds. guidechem.com Organochlorides are organic compounds containing at least one carbon-chlorine bond. wikipedia.org By reacting this compound with various nucleophiles, the chlorine atom on the pyridine ring is retained in the final product, thus generating a new organochlorine derivative. The transformation of the carbonyl chloride into an amide, as detailed in the following section, is a prime example of this. The resulting 4-chloropyridine-2-carboxamide (B108429) is itself an organochlorine compound with applications as a synthetic intermediate. guidechem.comguidechem.com

4-Chloropyridine-2-carboxamide is a valuable derivative used in organic synthesis. guidechem.com Its preparation showcases the utility of this compound as a reactive intermediate. The synthesis typically starts from pyridine-2-carboxylic acid. guidechem.com

In the first step, pyridine-2-carboxylic acid is treated with thionyl chloride and a catalytic amount of DMF. guidechem.com This mixture is heated to reflux, resulting in the formation of the intermediate 4-chloro-pyridine-2-carbonyl chloride. guidechem.com After removing excess reagents, this crude acid chloride is used directly in the next step without further purification. The subsequent reaction with concentrated ammonium (B1175870) hydroxide (B78521) or ammonia (B1221849) leads to the formation of 4-chloropyridine-2-carboxamide. guidechem.com

Table 3: Synthesis of 4-Chloropyridine-2-carboxamide

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Pyridine-2-carboxylic acid | Thionyl chloride (SOCl₂), cat. DMF | 4-Chloro-pyridine-2-carbonyl chloride |

| 2 | 4-Chloro-pyridine-2-carbonyl chloride | Concentrated ammonium hydroxide (NH₄OH) | 4-Chloropyridine-2-carboxamide |

Structural Elucidation of Derivatives

The crystal structure of 4-chloropyridine-2-carbonitrile (B100596), an isomer of chloropyridinecarbonitrile, has been determined using X-ray crystallography. nih.gov This molecule shares the same pyridine ring substitution pattern as the title compound's derivatives. The study reveals that molecules of 4-chloropyridine-2-carbonitrile pack in the solid state through a combination of offset face-to-face π-stacking and intermolecular C—H⋯N interactions involving both the nitrile and pyridine nitrogen atoms. nih.gov These non-covalent interactions are crucial in dictating the supramolecular assembly. The metrical parameters, such as bond lengths and angles within the 4-chloropyridine (B1293800) ring of this nitrile derivative, provide a reliable model for the expected geometry in other derivatives, including amides and esters formed from this compound. nih.gov

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The compound is a significant precursor in the pharmaceutical industry, valued for its role in constructing the core structures of numerous biologically active molecules. google.comchemimpex.com It is frequently employed in the development of new therapeutic agents.

4-Chloropyridine-2-carbonyl chloride serves as a key starting material for drugs targeting a range of conditions. chemimpex.com Its derivatives are integral to the synthesis of molecules investigated for anti-inflammatory and analgesic properties. chemimpex.com The reactivity of the carbonyl chloride allows for straightforward reactions, such as amidation or esterification, to build more complex pharmaceutical intermediates. google.com This facilitates the creation of diverse molecular libraries for screening and identifying new drug candidates.

The compound is directly implicated in the synthesis of specific APIs. For instance, it is a documented intermediate in the preparation of compounds designed to treat hyperproliferative and angiogenesis disorders. googleapis.com A notable synthesis involves using this compound hydrochloride as the initial reactant to build a multi-ring heterocyclic system, which forms the backbone of the final active molecule. googleapis.com Pyridine (B92270) derivatives, in general, are crucial for various drugs, and this specific chlorinated intermediate provides a reliable route for creating substituted pyridine moieties found in many APIs. guidechem.com

Table 1: Examples of Pharmaceutical Precursors from this compound

| Precursor Synthesized | Therapeutic Area of Interest | Reference |

| 4-(4-Amino-phenoxy)pyridine-2-carboxylic acid methyl ester | Hyperproliferative and Angiogenesis Disorders | googleapis.com |

| 4-Chloropyridine-2-carboxamide (B108429) | General Pharmaceutical Intermediate | guidechem.com |

| Substituted Pyridine Carboxylates | General Pharmaceutical Intermediate | guidechem.com |

Role in Agrochemicals and Pesticides

This compound is an important intermediate for the synthesis of modern agrochemicals. google.comgoogle.com Its structural features are incorporated into molecules designed to protect crops and enhance agricultural productivity. chemimpex.com The compound is used in the development of both herbicides and fungicides. chemimpex.com The related compound, 4-Chloropyridine-2-carbonitrile (B100596), is also noted for its utility in producing agrochemicals. myuchem.com

Utilization in Dye and Pigment Industries

The chemical structure of pyridine derivatives is beneficial in the synthesis of colorants. Intermediates derived from this compound are used in the production of certain dyes and pigments. guidechem.comguidechem.com The pyridine ring can act as a chromophore or be modified to tune the color and stability of the final product.

Reagent in Materials Science and Polymer Chemistry

In the field of materials science, this compound's precursor, 4-chloropyridine-2-carboxylic acid, is employed in creating specialty polymers and resins. chemimpex.com The reactivity of the acid chloride derivative makes it a suitable monomer or cross-linking agent for producing advanced materials with specific, tailored properties.

Table 2: Summary of Industrial Applications

| Industry | Specific Application |

| Pharmaceutical | Intermediate for APIs (e.g., anti-inflammatory, angiogenesis inhibitors). chemimpex.comgoogleapis.com |

| Agrochemical | Precursor for herbicides and fungicides. google.comchemimpex.com |

| Dye & Pigment | Building block for colorant synthesis. guidechem.comguidechem.com |

| Fragrance | Synthesis of fragrance and spice components. guidechem.com |

| Materials Science | Monomer for specialty polymers and resins. chemimpex.com |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-chloropyridine-2-carbonyl chloride by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of this compound, the three protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the chloro and carbonyl chloride substituents, these protons are expected to be deshielded and resonate in the downfield region of the spectrum. Based on analyses of structurally similar compounds like 4-chloropyridine-2-carboxamide (B108429), a predicted spectrum can be described. guidechem.com The proton at position 6 (H-6) is anticipated to appear as a doublet, coupled to the proton at position 5 (H-5). The H-5 proton would likely present as a doublet of doublets, showing coupling to both H-6 and H-3. The proton at position 3 (H-3) would be expected to appear as a doublet, coupled to H-5.

¹³C NMR spectroscopy provides further structural confirmation by detecting the carbon skeleton. The spectrum would show six distinct signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen and the adjacent chlorine atom. The carbon atoms of the pyridine ring will also show characteristic shifts influenced by the positions of the nitrogen atom and the chloro substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analogous structures and general principles of NMR spectroscopy.

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2-C=O | - | - | ~165 |

| C2 | - | - | ~152 |

| C3 (H) | ~8.0-8.2 | d | ~125 |

| C4 | - | - | ~145 |

| C5 (H) | ~7.7-7.9 | dd | ~128 |

| C6 (H) | ~8.6-8.8 | d | ~150 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound samples. By separating the compound from any impurities, starting materials, or by-products, HPLC allows for quantitative assessment of its purity, which is critical for its use in subsequent reactions.

A common approach for analyzing pyridine derivatives is reverse-phase HPLC. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For this compound, a typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no other peaks. HPLC methods can be validated to be specific, accurate, and precise for reliable quality control.

Table 2: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and can provide information about its elemental composition. The exact mass of the compound is 174.959167 Da. guidechem.com In a typical mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This leads to a pattern of peaks for the molecular ion (M, M+2, M+4) with relative intensities that are indicative of the number of chlorine atoms. For a molecule with two chlorine atoms, the expected ratio of the M to M+2 to M+4 peaks would be approximately 9:6:1.

Fragmentation analysis can also provide structural information. Common fragmentation pathways could include the loss of a chlorine radical from the carbonyl chloride group or the pyridine ring, or the loss of the entire carbonyl chloride moiety.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol scbt.com |

| Exact Mass | 174.959167 Da guidechem.com |

| Expected Molecular Ion Peaks (m/z) | ~175 (M), ~177 (M+2), ~179 (M+4) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically found in the range of 1770-1815 cm⁻¹, a higher frequency than that of ketones or carboxylic acids due to the electron-withdrawing effect of the chlorine atom.

Other significant absorptions would arise from the vibrations of the pyridine ring. These include C=C and C=N stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C-Cl stretching vibrations for both the acyl chloride and the chloro-substituted pyridine ring would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| C=O (Acyl Chloride) | Stretching | 1770-1815 | Strong |

| Aromatic C=C and C=N | Stretching | 1400-1600 | Medium to Strong |

| C-Cl | Stretching | 600-800 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, a crystal structure for this compound has not been reported in the public domain. However, the crystal structure of a related compound, 4-chloropyridine-2-carbonitrile (B100596), has been determined. This analysis revealed details about its molecular packing, including π-stacking and intermolecular C—H···N interactions. Should single crystals of this compound be grown, a similar analysis could be performed to elucidate its solid-state conformation and packing arrangement, providing valuable insight into its physical properties.

Q & A

Q. How to ensure compliance with environmental regulations when disposing of this compound waste?

- Methodological Answer : Follow EPA guidelines for halogenated waste: neutralize with aqueous NaOH (1:10 v/v) to convert acyl chloride to non-hazardous carboxylate, then incinerate or dispose via certified hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.